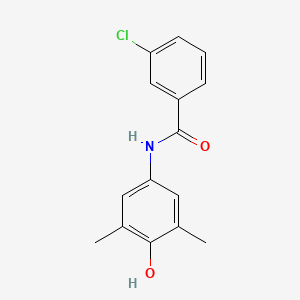

3-methyl-N-(3-nitrophenyl)-2-furamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 3-methyl-N-(3-nitrophenyl)-2-furamide often involves reactions with various nitro-containing compounds. For example, a compound synthesized from a ring-opening reaction of 2-(3-nitrophenyl)-4H-benzoxazin-4-one with 4-methyl aniline, shows the complexity involved in the synthesis of these types of chemicals (Mohammed Ayoob & Hawaiz, 2023).

Molecular Structure Analysis

The molecular structure of similar compounds, such as N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide, has been studied using techniques like X-ray diffraction, NMR, and FTIR spectroscopy. These analyses help in understanding the conformational properties of the molecules (Gholivand et al., 2009).

Chemical Reactions and Properties

Compounds like 3-methyl-N-(3-nitrophenyl)-2-furamide often exhibit various chemical reactions, such as the formation of Schiff bases and their subsequent reactions to produce different derivatives. For instance, the synthesis of 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho [2,1-b]furan-2-carboxamides involves multiple reaction steps, reflecting the chemical reactivity of these molecules (Devi et al., 2010).

Physical Properties Analysis

The physical properties of such compounds are often determined using crystallography and spectroscopy. For example, the crystal structure analysis of 2-Nitro-N-(4-nitrophenyl)benzamide provides insights into the arrangement of molecules and their intermolecular interactions, which are crucial for understanding the physical characteristics of these compounds (Saeed, Hussain, & Flörke, 2008).

Chemical Properties Analysis

Chemical properties, such as reactivity and stability, are central to understanding these compounds. Studies on similar compounds, like the reaction of 2-cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate, offer insights into the chemical behavior and potential applications of these molecules (O'Callaghan et al., 1999).

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

Studies on various alkylated furan derivatives, including N-heterocyclyl-5-nitro-2-furamide and its analogs, have demonstrated their potential antimicrobial and antifungal properties. The ethyl derivative among these compounds showed effects comparable to that of nitrofuran, highlighting their significance in developing new antimicrobial agents (Makino, 1962).

Anti-leishmanial Activity

Research into nitroaromatic compounds, such as those involving the synthesis and characterization of new nitroaromatic carboxylic acids and semicarbazones, has revealed their potential in inhibiting the growth of Leishmania infantum. The presence of an electroactive nitro group was found to be crucial for biological activity, with one compound showing inhibition activity comparable to the reference drug, SbCl3, suggesting its promise as a potential anti-leishmanicidal drug for veterinary use (Dias et al., 2015).

Structural and Antimicrobial Properties

The investigation into the structural and antimicrobial properties of hydrazones derived from methyl 4-phenylpicolinimidate, which includes derivatives containing 5-nitro-2-furaldehyde, has led to the identification of compounds with significant activity against Gram-positive bacteria and promising tuberculostatic activity. This research points to the potential of these compounds as starting points for the development of new antimicrobial and anti-tuberculosis drugs (Gobis et al., 2022).

Antimicrobial and Antioxidant Activity

Synthesis efforts have also led to the development of compounds like 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho [2,1-b]furan-2-carboxamides, which have been characterized and tested for their antimicrobial and antioxidant activities. This research not only adds to the chemical diversity of nitrofuran analogs but also highlights their potential therapeutic applications (Devi et al., 2010).

Propriétés

IUPAC Name |

3-methyl-N-(3-nitrophenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c1-8-5-6-18-11(8)12(15)13-9-3-2-4-10(7-9)14(16)17/h2-7H,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNYKECRTWRQOEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-(3-nitrophenyl)furan-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{3-[1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]phenyl}methanol](/img/structure/B5507821.png)

![9-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2-(1-methylpyrrolidin-3-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5507836.png)

![benzo-1,4-quinone O-[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]oxime](/img/structure/B5507842.png)

![2-(2-isopropyl-1H-imidazol-1-yl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]propanamide](/img/structure/B5507845.png)

![1-[(dimethylamino)sulfonyl]-N-[1-(2,4-dimethylphenyl)-2-methylpropyl]-4-piperidinecarboxamide](/img/structure/B5507847.png)

![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-(5-methoxy-2-furoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5507854.png)

![N-(4-methylphenyl)-N-[4-oxo-4-(1-pyrrolidinyl)butyl]methanesulfonamide](/img/structure/B5507857.png)

![1-(4-chlorophenyl)-4-{[1-(methoxymethyl)cyclobutyl]carbonyl}-5-methyl-2-piperazinone](/img/structure/B5507863.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)phenol hydrochloride](/img/structure/B5507866.png)

![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-2,2,2-trifluoroacetamide](/img/structure/B5507894.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B5507919.png)